N-Cyclohexyl-2-(methylamino)acetamide hydrochloride

描述

Chemical Identity and Classification

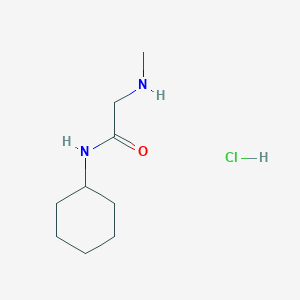

N-Cyclohexyl-2-(methylamino)acetamide hydrochloride belongs to the class of organic compounds known as amides, specifically characterized by the presence of a carbonyl group directly bonded to a nitrogen atom. The compound exhibits a molecular formula of C₉H₁₉ClN₂O and possesses a molecular weight of 206.71 grams per mole. This chemical entity represents a hydrochloride salt derivative of the parent compound N-cyclohexyl-2-(methylamino)acetamide, which itself has the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 grams per mole.

The structural framework of this compound incorporates several distinct chemical moieties that contribute to its unique properties and potential applications. The cyclohexyl group provides a six-membered saturated ring structure that contributes to the compound's three-dimensional conformation and lipophilic characteristics. The methylamino group introduces a secondary amine functionality, while the acetamide portion provides the characteristic amide linkage that defines this compound's primary chemical classification.

| Chemical Property | This compound | N-Cyclohexyl-2-(methylamino)acetamide (Parent) |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O | C₉H₁₈N₂O |

| Molecular Weight | 206.71 g/mol | 170.25 g/mol |

| Chemical Class | Amide hydrochloride salt | Amide |

| PubChem Compound Identifier | 56831826 | 24704440 |

The classification of this compound extends beyond its fundamental amide identity to encompass its role as a pharmaceutical intermediate and research chemical. Within the broader context of organic chemistry, this compound represents an example of a substituted acetamide derivative with enhanced solubility and stability characteristics compared to its parent compound.

Historical Context and Development

The development of this compound emerged from the broader exploration of acetamide derivatives in pharmaceutical chemistry research. The parent compound N-cyclohexyl-2-(methylamino)acetamide was first documented in chemical databases in 2007, with subsequent modifications leading to the hydrochloride salt form. The systematic investigation of this compound class began as researchers sought to develop novel synthetic intermediates with improved pharmacological properties and enhanced synthetic utility.

The historical trajectory of this compound's development reflects the evolution of modern pharmaceutical chemistry, where the systematic modification of basic chemical scaffolds leads to the discovery of compounds with enhanced properties. The incorporation of the cyclohexyl group into acetamide derivatives represents a strategic approach to modulating the physicochemical properties of bioactive molecules, particularly their lipophilicity and metabolic stability. The subsequent development of the hydrochloride salt form addressed specific challenges related to compound solubility and formulation requirements in pharmaceutical applications.

Research efforts focused on this compound gained momentum as scientists recognized its potential utility in various synthetic pathways and its role as a building block for more complex molecular structures. The compound's development history demonstrates the iterative nature of pharmaceutical chemistry research, where incremental modifications to established chemical frameworks yield compounds with enhanced properties and expanded application potential. The creation of the hydrochloride salt represents a significant advancement in the compound's practical utility, addressing fundamental challenges related to stability and handling characteristics.

Significance in Chemical Research

This compound occupies a position of considerable importance within contemporary chemical research, particularly in the domains of pharmaceutical development and synthetic organic chemistry. The compound's significance stems from its versatility as a synthetic intermediate and its potential applications in the development of bioactive molecules. Research investigations have demonstrated that this compound can serve as a valuable building block in the synthesis of various pharmaceutical agents, contributing to the development of novel therapeutic compounds.

The compound's structural features make it particularly valuable for researchers exploring structure-activity relationships in pharmaceutical chemistry. The presence of the cyclohexyl group provides opportunities for investigating the effects of cycloalkyl substitution on biological activity, while the methylamino acetamide framework offers a platform for studying amide-based drug design principles. These characteristics have made this compound a subject of interest for medicinal chemists seeking to develop new therapeutic agents.

Current research applications of this compound span multiple areas of chemical investigation, including its use in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules. The compound's ability to participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions, makes it a versatile tool for synthetic chemists. Additionally, the enhanced solubility and stability provided by the hydrochloride salt form have expanded its utility in aqueous-based synthetic procedures and biological assays.

The significance of this compound in chemical research is further underscored by its commercial availability from multiple specialized chemical suppliers, indicating sustained demand from the research community. This widespread availability facilitates collaborative research efforts and accelerates the pace of scientific discovery in related fields.

Nomenclature and Chemical Registry Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds. The official chemical name precisely describes the compound's structural features, beginning with the cyclohexyl substituent, followed by the methylamino group positioned at the second carbon of the acetamide chain, and concluding with the hydrochloride designation indicating the salt form.

The compound is registered in multiple chemical databases and registry systems, each providing unique identifiers that facilitate precise chemical communication and literature searching. The Chemical Abstracts Service has assigned the compound the registry number 1220037-79-5, which serves as its primary identifier in chemical literature and commercial databases. This registry number distinguishes the hydrochloride salt from the parent compound, which carries the separate Chemical Abstracts Service number 46117-12-8.

| Database System | Identifier | Compound Form |

|---|---|---|

| Chemical Abstracts Service | 1220037-79-5 | Hydrochloride salt |

| Chemical Abstracts Service | 46117-12-8 | Parent compound |

| PubChem Compound Identifier | 56831826 | Hydrochloride salt |

| PubChem Compound Identifier | 24704440 | Parent compound |

| Molecular Design Limited | MFCD13562649 | Hydrochloride salt |

| Molecular Design Limited | MFCD09948158 | Parent compound |

属性

IUPAC Name |

N-cyclohexyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVOUTJRYVWVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

This approach involves the initial formation of an intermediate amide, followed by cyclization or substitution steps to introduce the cyclohexyl and methylamino groups, culminating in hydrochloride salt formation.

Key Steps

- Reaction of Cyclohexylamine with Acetylating Agents: Cyclohexylamine reacts with acetic acid derivatives or acyl chlorides to form the corresponding acetamide.

- Introduction of Methylamino Group: Methylamine is then coupled to the acetamide backbone, often via nucleophilic substitution or reductive amination.

- Hydrochloride Salt Formation: The final step involves acidification with hydrochloric acid to produce the hydrochloride salt.

Research Findings

- A typical synthesis involves reacting cyclohexylamine with methylamine under controlled conditions, followed by acylation with acetic acid derivatives.

- The reaction conditions are optimized to minimize side reactions and maximize yield, often at temperatures around room temperature to 50°C.

- This method is scalable and suitable for industrial applications, with yields reported around 70-85%.

Data Table: Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclohexylamine + Acyl chloride | Dichloromethane | 0-25°C | 80 | Formation of acetamide intermediate |

| 2 | Methylamine | Ethanol or methanol | 25-50°C | 75 | Coupling to form N-methylacetamide |

| 3 | Acidification | Hydrochloric acid | Room temp | 85 | Formation of hydrochloride salt |

Direct Amidation Using Protected Intermediates

Method Overview

This method employs protected amino acids or amines to facilitate selective amidation, followed by deprotection and salt formation.

Research Findings

- Glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate (Boc), then reacted with cyclohexylamine derivatives.

- The protected intermediate undergoes nucleophilic substitution with methylamine, followed by deprotection under acidic conditions.

- The process yields high-purity N-cyclohexyl-N-methyl-2-(methylamino)acetamide, which is then converted to the hydrochloride salt.

Advantages

- High selectivity and purity.

- Mild reaction conditions, typically between 0°C and 30°C.

- Suitable for large-scale synthesis.

Data Table: Representative Procedure

| Step | Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| 1 | Boc-protected glycine methyl ester + cyclohexylamine | 0-30°C, 2 hours | 96.2 | 98.8% GC | Amido protection step |

| 2 | Methylamine addition | 25-50°C, 24 hours | 91.2 | 98.6% GC | Coupling step |

| 3 | Acidic deprotection | 40°C, 1 hour | 90.5 | 99.0% GC | Salt formation |

Alternative Synthesis via Amide Coupling and Salt Formation

Method Overview

This approach uses carbodiimide-mediated coupling reactions to form the amide bond directly, followed by salt formation with hydrochloric acid.

Research Findings

- The carbodiimide coupling agents (e.g., EDC or DCC) activate carboxylic acids for amide formation with cyclohexylamine and methylamine.

- The reaction occurs in solvents like dichloromethane or N,N-dimethylformamide at room temperature.

- Post-reaction, the product is isolated and converted to the hydrochloride salt via treatment with HCl in ethanol or acetone.

Data Table: Typical Procedure

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Carboxylic acid + cyclohexylamine + DCC | Dichloromethane | Room temp | 75 | Amide bond formation |

| 2 | Methylamine | Ethanol | Room temp | 70 | Methylation step |

| 3 | HCl treatment | Ethanol | Room temp | 85 | Salt formation |

Summary of Research Findings

| Preparation Method | Advantages | Limitations | Typical Yield | Suitability |

|---|---|---|---|---|

| Multi-step amidation | High purity, scalable | Longer process | 70-85% | Industrial synthesis |

| Protected intermediate | High selectivity, mild | Requires protection/deprotection steps | >90% | Laboratory and pilot scale |

| Carbodiimide coupling | Straightforward, versatile | Possible side reactions | 70-80% | Laboratory and industrial |

化学反应分析

Types of Reactions

N-Cyclohexyl-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-2-(methylamino)acetate, while reduction could produce N-cyclohexyl-2-(methylamino)ethanol .

科学研究应用

N-Cyclohexyl-2-(methylamino)acetamide hydrochloride has a variety of applications in scientific research, pharmaceutical development, and biochemical studies. Its structural characteristics make it a valuable compound in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound is used as a building block in synthesizing more complex molecules.

- Biology This compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine There is ongoing research exploring potential therapeutic applications, including its use as a precursor for drug development. It is also a candidate for drug development targeting central nervous system disorders.

- Industry this compound is utilized in producing various industrial chemicals and materials.

Pharmacological Potential

This compound exhibits biological activities, particularly as a pharmacological agent.

- Enzyme Interaction The compound shows potential interactions with enzymes involved in metabolic pathways, which could modulate their activity.

- Receptor Binding Research indicates that N-Cyclohexyl-2-(methylamino)acetamide may bind to certain receptors, though specific receptor targets are not yet identified conclusively. Preliminary studies suggest that similar structures may influence serotonin and norepinephrine pathways, indicating potential use in treating conditions like depression or anxiety disorders.

Therapeutic Applications

- Drug Development Due to its structural characteristics, the compound is being explored as a precursor for novel drug development, particularly in treating metabolic disorders and neurological conditions. Its unique structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity.

- Proteomics Research It serves as a biochemical tool in proteomics, aiding in studying protein interactions and functions.

Similar Compounds

- N-Methylacetamide Shares a similar acetamide backbone but lacks the methoxyethyl group.

- N-(2-Methoxyethyl)acetamide Has a similar structure but lacks the methylamino group.

作用机制

The mechanism of action of N-Cyclohexyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation and require further research .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclohexyl-2-(methylamino)acetamide hydrochloride and related compounds:

Structural and Functional Analysis

- Substituent Effects on Solubility: The hydroxyl group in N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride enhances aqueous solubility compared to non-polar analogs like N-cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride . Ethynyl (C≡C) or aromatic groups (e.g., N-(3-ethynylphenyl)) introduce rigidity and enable conjugation in drug discovery .

- Biological Activity: The quinazolinone derivative (CID 17) inhibits Mycobacterium tuberculosis growth by targeting NADH dehydrogenase . Methyl and ethyl substituents on the cyclohexyl nitrogen (e.g., ) modulate blood-brain barrier permeability, relevant for CNS-targeted drugs.

- Synthetic Routes: Microwave-assisted synthesis (e.g., N-cyclohexyl-2-((4-oxoquinazolin-2-yl)amino)acetamide) reduces reaction times to 2 hours , whereas traditional reflux methods (e.g., thiazolidinone derivatives) require 10–12 hours . Hydrochloride salts are often formed via final-stage HCl treatment, as seen in 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride .

Crystallographic and Conformational Insights

- Cyclohexyl Conformation: In N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, the cyclohexyl ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds forming 1D chains . Similar interactions likely govern the packing of the target compound.

- Impact of Halogenation : Chlorine or fluorine substituents (e.g., 8-fluoro or 8-chloro benzodiazepine derivatives ) increase metabolic stability and binding affinity in enzyme inhibitors.

生物活性

N-Cyclohexyl-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group attached to a methylamino acetamide moiety. This structure suggests potential interactions with neurotransmitter systems, particularly those involved in pain and anxiety pathways.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O |

| Molecular Weight | Approximately 194.73 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as neurotransmitter receptors. Preliminary studies indicate that compounds with similar structures may influence serotonin and norepinephrine pathways, suggesting potential use in treating conditions like depression or anxiety disorders .

Pharmacological Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Antinociceptive Effects : Research has demonstrated that this compound exhibits significant antinociceptive effects in animal models. For instance, the radiant heat tail flick assay showed promising results in pain modulation, indicating potential applications in pain management .

- Neurotransmitter Modulation : The compound's ability to modulate neurotransmitter systems was highlighted in studies focusing on its impact on serotonin and norepinephrine pathways. This modulation could be beneficial for developing treatments for anxiety and depression .

- In Vitro Studies : In vitro assays have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to establish its efficacy and safety for therapeutic use .

Case Study 1: Pain Management

A study conducted by Majumdar et al. (2017) assessed the antinociceptive properties of this compound using the radiant heat tail flick assay. The results indicated that the compound significantly reduced pain responses in mice, suggesting its potential as a novel analgesic agent.

Case Study 2: Anxiety Disorders

In a preliminary investigation into the compound's effects on anxiety-related behaviors, researchers found that it could reduce anxiety-like symptoms in animal models. This effect was attributed to its interaction with serotonin receptors, highlighting its potential for treating anxiety disorders.

Applications

This compound has several applications across various fields:

- Medicinal Chemistry : As a scaffold for drug development aimed at creating new analgesics or anxiolytics.

- Proteomics Research : Used to study protein interactions and functions due to its ability to modulate biological pathways.

- Material Science : Potential applications in developing new materials owing to its unique chemical structure.

常见问题

Q. What are the recommended synthetic routes for N-Cyclohexyl-2-(methylamino)acetamide hydrochloride in laboratory settings?

The compound can be synthesized via a two-step approach:

Acyl chloride formation : React the corresponding carboxylic acid (e.g., 2-(methylamino)acetic acid) with thionyl chloride (SOCl₂) under reflux (76°C) in anhydrous conditions to generate the acyl chloride intermediate. Ensure strict temperature control and use a fume hood due to toxic gas evolution (SO₂, HCl) .

Amide coupling : React the acyl chloride with cyclohexylamine in a cooled, aprotic solvent (e.g., dichloromethane or chloroform). Monitor exothermicity during amine addition to prevent side reactions. Purification via recrystallization or column chromatography is recommended .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclohexyl and methylamino proton environments. Compare chemical shifts with structurally related acetamides (e.g., δ ~1.2–1.8 ppm for cyclohexyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) provides accurate mass confirmation (e.g., [M+H]⁺ = calculated molecular mass ± 2 ppm) .

- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in solvent mixtures (e.g., methanol/chloroform) and analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. What are the stability and solubility considerations for this compound under experimental conditions?

- Solubility : The hydrochloride salt is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Adjust pH with dilute HCl to enhance aqueous solubility .

- Stability : Store desiccated at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade the amide bond. Stability studies using HPLC over 48 hours under varying pH/temperature conditions are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Core modifications : Synthesize derivatives by replacing the cyclohexyl group with substituted cyclohexanes (e.g., 4-methylcyclohexyl) or aromatic rings. Assess biological activity (e.g., receptor binding) to identify critical substituents .

- Oxidation state variation : Introduce sulfoxide or sulfone groups at the acetamide sulfur (if applicable) using controlled oxidation with mCPBA (meta-chloroperoxybenzoic acid). Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Q. What advanced analytical methods resolve contradictions in impurity profiling?

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify impurities (e.g., unreacted starting materials, hydrolysis byproducts). Compare retention times and fragmentation patterns with certified reference standards .

- Ion chromatography : Quantify chloride counterion content to validate stoichiometry (theoretical Cl⁻ ~22.5% for hydrochloride salts) .

Q. How does crystallographic data inform hydrogen-bonding networks in related acetamides?

Analyze X-ray diffraction data (e.g., CCDC deposition) to map intermolecular interactions:

- N–H⋯O bonds : Measure bond lengths (typically 1.8–2.2 Å) and angles (~150–170°) between the amide N–H and carbonyl oxygen. These interactions often form 1D chains or 2D sheets, influencing crystal packing and solubility .

- Cyclohexyl conformation : Chair conformations are energetically favored; substituents at the 2-position may induce boat or twist-boat distortions .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process optimization : Use design of experiments (DoE) to evaluate critical parameters (e.g., reaction time, solvent ratios). For example, refluxing acyl chloride with amine for 2–3 hours maximizes yields (vs. 1 hour) .

- Impurity tracking : Employ in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., acyl chloride peak at ~1800 cm⁻¹) and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。